N-[2-(dimethylamino)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a dimethylaminoethyl side chain
Mechanism of Action
Biochemical Pathways
Without specific target identification, it’s challenging to outline the exact biochemical pathways affected by this compound. If it does act as a dna-intercalating agent, it could potentially affect a wide range of biochemical pathways that involve dna replication or transcription .
Pharmacokinetics
Similar compounds have shown rapid clearance from the blood and major organs, with hepatobiliary clearance and renal excretion also observed . These properties could impact the bioavailability of the compound, potentially requiring higher doses or more frequent administration for therapeutic effect.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. If it acts as a DNA-intercalating agent, it could potentially lead to cell death or altered cell function due to disrupted DNA replication or transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Tris[2-(dimethylamino)ethyl]amine: Another compound with a similar dimethylaminoethyl group, used in polymerization reactions.
5-Amino-pyrazoles: Compounds with a similar pyrazole core, known for their reactivity and biological activities.
Uniqueness
N-[2-(dimethylamino)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-13-14(2)21-18-16(15-8-6-5-7-9-15)12-20-23(18)17(13)19-10-11-22(3)4/h5-9,12,19H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSNIVGRUPMMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.